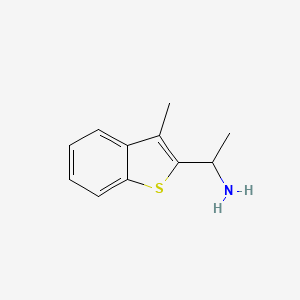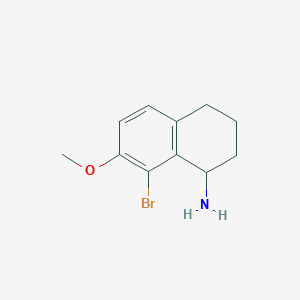
4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL is a compound that features a thiophene ring, which is a sulfur-containing heterocycle. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .
Industrial Production Methods: Industrial production of thiophene derivatives may utilize similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as enzyme inhibitors or receptor modulators, affecting various biological processes . The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Thiophene: The parent compound, a simple sulfur-containing heterocycle.
2-Aminothiophene: A derivative with an amino group at the 2-position.
3,3-Dimethylbutanol: A structurally similar compound without the thiophene ring.
Uniqueness: 4-Amino-3,3-dimethyl-2-(thiophen-2-YL)butan-2-OL is unique due to the presence of both the thiophene ring and the amino group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H17NOS |
|---|---|
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
4-amino-3,3-dimethyl-2-thiophen-2-ylbutan-2-ol |
InChI |
InChI=1S/C10H17NOS/c1-9(2,7-11)10(3,12)8-5-4-6-13-8/h4-6,12H,7,11H2,1-3H3 |
Clave InChI |
OBZSZKZWJUEDPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C(C)(C1=CC=CS1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


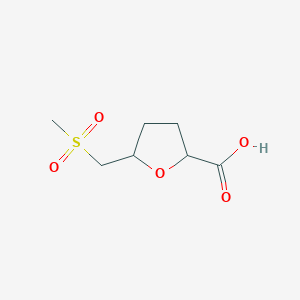
![({[2-(Chloromethyl)pentyl]oxy}methyl)benzene](/img/structure/B13172734.png)
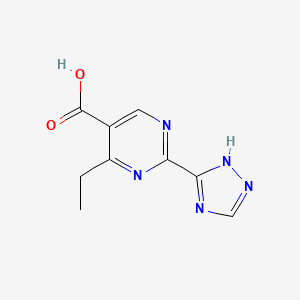
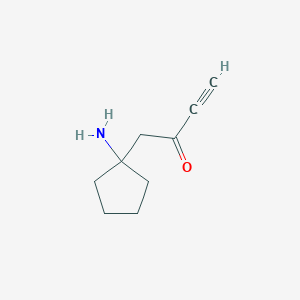
![1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)
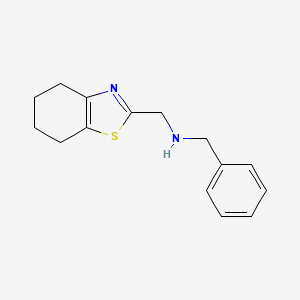

![5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13172770.png)
![(1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13172773.png)

![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)
![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)
